Balanced FGFR4 Inhibition vs. AZD4547: A 15-Fold Improvement
FGFR-IN-2 demonstrates significantly more potent inhibition of FGFR4 (IC50 = 11 nM) compared to the pan-FGFR inhibitor AZD4547 (IC50 = 165 nM) . This represents a 15-fold higher potency against FGFR4, which is critical for studies involving FGFR4-driven cancers or for minimizing the FGFR4-related hyperphosphatemia off-target effect often observed with other FGFR inhibitors [1].
| Evidence Dimension | FGFR4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | AZD4547: 165 nM |
| Quantified Difference | 15-fold more potent |
| Conditions | Biochemical kinase inhibition assay (in vitro) |
Why This Matters
Higher FGFR4 potency expands the therapeutic window and reduces the need for higher doses to achieve target engagement in FGFR4-dependent models.
- [1] Touat M, et al. Targeting FGFR Signaling in Cancer. Clin Cancer Res. 2015;21(12):2684-2694. View Source
